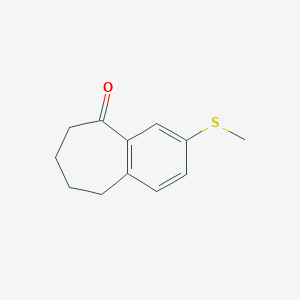











|
REACTION_CXSMILES
|
S([O-])([O-])=O.[Na+].[Na+].N[C:8]1[CH:19]=[CH:18][C:11]2[CH2:12][CH2:13][CH2:14][CH2:15][C:16](=[O:17])[C:10]=2[CH:9]=1.Cl.O.O.O.C([O-])(=O)C.[Na+].[CH3:29][S-:30].[Na+].[OH-].[Na+]>O>[CH3:29][S:30][C:8]1[CH:19]=[CH:18][C:11]2[CH2:12][CH2:13][CH2:14][CH2:15][C:16](=[O:17])[C:10]=2[CH:9]=1 |f:0.1.2,5.6.7.8.9,10.11,12.13|
|


|
Name
|
|
|
Quantity
|
3.31 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC2=C(CCCCC2=O)C=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
33 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
42.67 g
|
|
Type
|
reactant
|
|
Smiles
|
C[S-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
stirred under ice-
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling for 20 minutes
|
|
Duration
|
20 min
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at 80° C. for 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The extract solution was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was purified by a silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/30)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSC1=CC2=C(CCCCC2=O)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.33 g | |
| YIELD: CALCULATEDPERCENTYIELD | 46% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |